5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile
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Overview
Description
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyrrole ring. This compound is of significant interest in various fields due to its unique chemical properties, which include high lipophilicity and metabolic stability. These properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile typically involves the introduction of the trifluoromethyl group into a pyrrole ring. One common method is the reaction of a pyrrole derivative with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve vapor-phase reactions. These methods utilize high temperatures and transition metal-based catalysts to achieve efficient trifluoromethylation. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C with catalysts such as iron fluoride can produce the compound in good yields .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and share similar properties.
Trifluoromethylbenzenes: These compounds have a trifluoromethyl group attached to a benzene ring and are used in similar applications.
Uniqueness
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile is unique due to its combination of a pyrrole ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and metabolic resistance, making it a valuable compound in various fields .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNVZLASKFCXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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